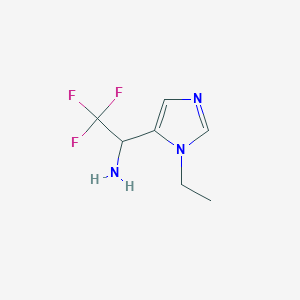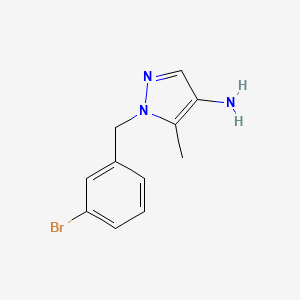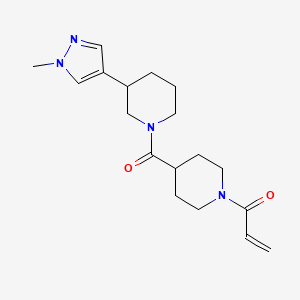
1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a pyrazole ring, piperidine rings, and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Rings: The piperidine rings can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyrazole and piperidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.
Biological Studies: It can serve as a probe to study various biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
1-(4-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C18H26N4O2 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-[4-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H26N4O2/c1-3-17(23)21-9-6-14(7-10-21)18(24)22-8-4-5-15(13-22)16-11-19-20(2)12-16/h3,11-12,14-15H,1,4-10,13H2,2H3 |
InChI-Schlüssel |
MXFOYRVCDCKPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


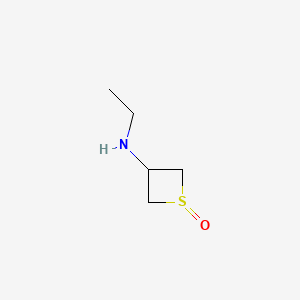
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)

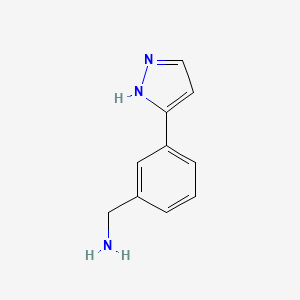

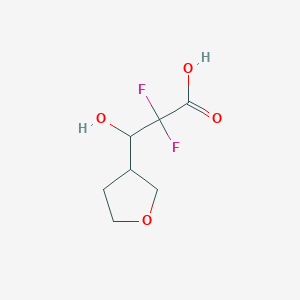

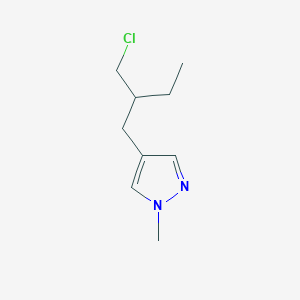

![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)

